molecular formula C5H7N5 B1526814 1-(2-azidoethyl)-1H-pyrazole CAS No. 689157-81-1

1-(2-azidoethyl)-1H-pyrazole

Cat. No. B1526814
CAS RN: 689157-81-1
M. Wt: 137.14 g/mol
InChI Key: IYZZZXHWTZPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-azidoethyl)-1H-pyrazole is an organic compound with the molecular formula C5H7N5 . It is used as an intermediate in the preparation of amides, which are inhibitors of apolipoprotein B secretion .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an azidoethyl group . The molecular weight is 137.143 Da .


Chemical Reactions Analysis

Organic azides such as this compound have been used in the synthesis of various heterocycles . The reactions often involve intermolecular or intramolecular processes under thermal, catalyzed, or non-catalyzed conditions .

Scientific Research Applications

Multicomponent Pyrazole Synthesis

A study by Pearce et al. (2020) demonstrated a novel approach for the synthesis of multisubstituted pyrazoles through the multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids the use of hazardous reagents like hydrazine, instead forming the N-N bond in the final step via oxidation-induced coupling on Ti, offering a safer and more efficient route to pyrazole derivatives (Pearce et al., 2020).

Electrochemical Annulation for Pyrazole Derivatives

Kathiravan and Anaspure (2023) developed an electrochemical intermolecular C-H/N-H oxidative annulation method for 2-phenylpyrazoles with alkynes using a rhodium(III) redox regime without any external metal oxidants. This water-compatible solvent system expands the toolkit for creating pyrazole derivatives under milder and more environmentally friendly conditions (Kathiravan & Anaspure, 2023).

Homocoupling Reactions in Coordination Chemistry

Mogensen et al. (2020) explored the utility of pyrazole in coordination chemistry, particularly its application in accessing coordination polymers and metal-organic frameworks (MOFs) through homocoupling reactions. These reactions facilitate the synthesis of symmetric bi-heteroaryl systems, contributing to the development of novel materials and catalysts (Mogensen, Taylor, & Lee, 2020).

Biological Activities of Pyrazole Compounds

Faria et al. (2017) reviewed the broad spectrum of biological activities exhibited by pyrazole derivatives, including their presence in several approved drugs such as celecoxib and antipyrine. This highlights the therapeutic potential of pyrazole derivatives across a range of medical applications (Faria et al., 2017).

Novel Ligand Synthesis for Medicinal Chemistry

Dalinger et al. (2020) focused on synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the aim to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. Their work introduces new methodologies for attaching azoles to various framework structures, potentially opening new pathways for drug development and catalysis (Dalinger et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-(2-azidoethyl)-1H-pyrazole is not mentioned in the retrieved papers, organic azides are known to undergo a variety of reactions. For example, in the synthesis of imidazoles, the reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Future Directions

The use of organic azides in the synthesis of various heterocycles has been highlighted in recent research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-(2-azidoethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-9-7-3-5-10-4-1-2-8-10/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZZXHWTZPJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-azidoethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-azidoethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-azidoethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-azidoethyl)-1H-pyrazole
Reactant of Route 5
1-(2-azidoethyl)-1H-pyrazole
Reactant of Route 6
1-(2-azidoethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.